![molecular formula C14H14N6O2S B2587336 N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1206992-34-8](/img/structure/B2587336.png)
N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
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Description
N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, also known as MTA, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. MTA is a synthetic compound that was first synthesized in 2005 by researchers at the University of California, San Francisco. Since then, MTA has been the subject of numerous studies aimed at understanding its mechanism of action and potential applications in various fields of medicine.
Scientific Research Applications
Metabolism in Human and Rat Liver Microsomes
A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally related to N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential biochemical interactions of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Tubulin Polymerization Inhibition
Wang et al. (2014) investigated the modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, a structural feature shared with the compound , leading to new tubulin-polymerization inhibitors targeting the colchicine site. This study is relevant for understanding how such molecular structures can affect cancer cell proliferation and tubulin assembly (Wang et al., 2014).
Antitumor Activity of Related Compounds
Ambros, Angerer, & Wiegrebe (1988) synthesized Methoxy‐indolo[2,1‐a]isoquinolines, compounds with structural similarities, and tested them for cytostatic activity. This research contributes to understanding the antitumor potential of compounds with methoxyquinoline structures (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis and Anticancer Potential
Abu‐Hashem, Al-Hussain, & Zaki (2020) conducted a study on the synthesis of novel compounds including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide. This study helps in understanding the chemical synthesis and potential anticancer applications of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Interaction with DNA and Cytostatic Activity
Weimar, Angerer, & Wiegrebe (1991) explored Methoxy‐ and acetoxy‐8‐oxoberbines, which have structural relevance, in their interaction with DNA and cytostatic activity. This research is significant for understanding how such compounds interact with cellular components (Weimar, Angerer, & Wiegrebe, 1991).
Structural and Fluorescence Studies
Karmakar, Sarma, & Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, which share structural elements with the compound . This research provides insights into the structural properties and potential fluorescence applications of these compounds (Karmakar, Sarma, & Baruah, 2007).
properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-20-14(17-18-19-20)23-8-12(21)16-11-7-10(22-2)6-9-4-3-5-15-13(9)11/h3-7H,8H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELHLFUUGUIRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide |
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